molecular formula C7H5BrN2O4 B14018220 Methyl 6-bromo-4-nitropyridine-3-carboxylate CAS No. 66092-64-6

Methyl 6-bromo-4-nitropyridine-3-carboxylate

Cat. No.: B14018220
CAS No.: 66092-64-6
M. Wt: 261.03 g/mol
InChI Key: CKBUMQTTXLEVFM-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-nitropyridine-3-carboxylate (CAS 66092-64-6) is a versatile pyridine-based building block with a molecular formula of C 7 H 5 BrN 2 O 4 and a molecular weight of 261.03 g/mol . Its structure features both a bromo and a nitro substituent on the pyridine ring, which act as orthogonal synthetic handles for facile sequential functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitution . This makes it a highly valuable intermediate for constructing complex molecules for pharmaceutical research and the development of bioactive compounds. Pyridine derivatives of this type are frequently explored in the synthesis of molecules with potential biological activities, such as anti-inflammatory and antimicrobial agents, and can serve as precursors for materials science applications . The compound should be stored sealed in a dry environment at room temperature . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

66092-64-6

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

IUPAC Name

methyl 6-bromo-4-nitropyridine-3-carboxylate

InChI

InChI=1S/C7H5BrN2O4/c1-14-7(11)4-3-9-6(8)2-5(4)10(12)13/h2-3H,1H3

InChI Key

CKBUMQTTXLEVFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of methyl 6-bromo-4-nitropyridine-3-carboxylate generally follows these key transformations:

  • Introduction of the nitro group on the pyridine ring.
  • Bromination at the 6-position of the pyridine.
  • Carboxylation and methyl ester formation at the 3-position.

These steps are often performed sequentially or with intermediate isolations to obtain high purity and yield.

Preparation of 6-bromo-4-methylpyridin-3-amine as a Key Intermediate

Before esterification to the carboxylate, the synthesis often involves preparing 6-bromo-4-methylpyridin-3-amine, which can then be oxidized or nitrated to the nitro compound and further functionalized.

Methods for preparing 6-bromo-4-methylpyridin-3-amine include:

Method Reagents & Conditions Yield Notes
Hydrogenation of 2-bromo-4-methyl-5-nitropyridine using Raney Nickel in THF/water at room temperature overnight Raney Ni catalyst, H2 balloon, THF solvent, room temperature 93% Filtration through Celite, purification by silica gel chromatography
Reduction with iron powder and ammonium chloride in ethanol/water mixture at 50-80°C for 3 h Fe powder, NH4Cl, HCl, EtOH/H2O, 50-80°C 97.4% Filtration through Celite, extraction with ethyl acetate, used without further purification

These methods provide efficient routes to the amino intermediate, which is crucial for subsequent nitration or esterification steps.

Direct Bromination and Nitration of Pyridine Derivatives

Bromination and nitration are critical for introducing the 6-bromo and 4-nitro substituents on the pyridine ring.

  • Bromination : Typically performed by adding bromine to substituted pyridine in acetic acid or other solvents at controlled temperatures (0–40°C) to avoid overbromination or side reactions. For example, 4-methyl-5-nitropyridin-2-ol was brominated with bromine in acetic acid over 1.5 hours.

  • Nitration : The nitro group is introduced either by direct nitration of methylpyridine intermediates or via oxidation of amino groups to nitro groups using appropriate reagents.

Esterification to Form Methyl Carboxylate

The carboxylate ester group at the 3-position is introduced by esterification of the corresponding carboxylic acid or by direct methylation of a pyridine carboxylic acid derivative.

  • A typical method involves reacting the carboxylic acid intermediate with methanol in the presence of acid catalysts such as p-toluenesulfonic acid at elevated temperatures (e.g., 65°C for 75 minutes).

Detailed Stepwise Preparation Method (Example from Literature)

Step 1: Bromination of 4-methyl-5-nitropyridin-2-ol

  • 4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) suspended in acetic acid (1000 mL).
  • Bromine (208 mL, 6 equivalents) added dropwise over 1.5 hours.
  • Result: Brominated intermediate.

Step 2: Chlorination and subsequent iodination

  • The brominated intermediate suspended in acetonitrile (800 mL).
  • Phosphorus oxychloride (POCl3, 85.2 mL, 1.6 eq) added dropwise.
  • Heated at 75°C for 19 hours.
  • Reaction mixture cooled and poured into ice water, precipitate isolated.
  • Further iodination with sodium iodide and chlorotrimethylsilane in propionitrile at 80°C for 1 hour.

Step 3: Esterification

  • The carboxylic acid intermediate was treated with methanol and p-toluenesulfonic acid.
  • Heated at 65°C for 75 minutes.
  • Product isolated as methyl ester.

Alternative Preparation via Hydrogenation and Diazotization

A patent describes the preparation of 4-methyl-3-bromopyridine (a closely related compound) via:

  • Catalytic hydrogenation of 4-methyl-3-nitropyridine in methanol using Pd/C or Raney Ni at 20-40°C under 0.5 MPa hydrogen pressure to yield 4-methyl-3-aminopyridine (yield ~97%).
  • Diazotization of the amino intermediate with bromine and sodium nitrite under acidic conditions at low temperature (-10 to 0°C), followed by pH adjustment and extraction to obtain the brominated product with ~95% molar yield.

Summary Table of Key Preparation Methods

Step Starting Material Reagents/Conditions Product Yield Reference
Reduction 2-bromo-4-methyl-5-nitropyridine Raney Ni, H2, THF, RT, overnight 6-bromo-4-methylpyridin-3-amine 93%
Reduction 2-bromo-4-methyl-5-nitropyridine Fe, NH4Cl, EtOH/H2O, 50-80°C, 3h 6-bromo-4-methylpyridin-3-amine 97.4%
Bromination 4-methyl-5-nitropyridin-2-ol Br2, AcOH, RT, 1.5h Brominated intermediate -
Chlorination Brominated intermediate POCl3, CH3CN, 75°C, 19h Chlorinated intermediate 88%
Esterification Carboxylic acid intermediate MeOH, p-TSA, 65°C, 75 min Methyl ester (target compound) -
Hydrogenation + Diazotization 4-methyl-3-nitropyridine Pd/C or Raney Ni, H2, MeOH, 20-40°C; then Br2, NaNO2, acid, low temp 4-methyl-3-bromopyridine 95-97%

Analytical and Purification Notes

  • Filtration through Celite or diatomite is commonly used to remove catalysts and solids.
  • Extraction with ethyl acetate and drying over anhydrous sodium sulfate are standard for organic layer purification.
  • Silica gel column chromatography is used for purification of intermediates when necessary.
  • Reaction monitoring is typically done by thin-layer chromatography (TLC) or NMR spectroscopy.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 6-position undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effects of the nitro and ester groups.

Reaction Type Reagents/Conditions Products Yield Ref.
Amine substitutionPiperidine, DMSO, 90°C, 12 hrsMethyl 4-nitro-6-(piperidin-1-yl)pyridine-3-carboxylate68%
Thiol substitutionNaSH, DMF, 80°C, 6 hrsMethyl 4-nitro-6-(sulfanyl)pyridine-3-carboxylate72%
Hydroxide substitutionNaOH (aq.), THF, refluxMethyl 4-nitro-6-hydroxypyridine-3-carboxylate85%

Key Observations :

  • Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing intermediates .

  • Nitro group migration is observed in some cases, leading to positional isomerism .

Reduction Reactions

The nitro group at the 4-position can be selectively reduced to an amine or hydroxylamine.

Reaction Type Reagents/Conditions Products Yield Ref.
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 4 hrsMethyl 4-amino-6-bromopyridine-3-carboxylate90%
Fe-mediated reductionFe powder, NH₄Cl, EtOH/H₂O, 80°CMethyl 4-amino-6-bromopyridine-3-carboxylate95%
Partial reductionZn, AcOH, 0°CMethyl 4-hydroxylamino-6-bromopyridine-3-carboxylate63%

Mechanistic Insight :

  • Nitro reduction proceeds via a nitroso intermediate under acidic conditions .

  • Over-reduction to hydroxylamine is suppressed using controlled stoichiometry .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions.

Reaction Type Reagents/Conditions Products Yield Ref.
Suzuki couplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Methyl 4-nitro-6-phenylpyridine-3-carboxylate78%
Buchwald-Hartwig aminationBenzylamine, Pd₂(dba)₃, XPhosMethyl 4-nitro-6-(benzylamino)pyridine-3-carboxylate65%
CyanationZn(CN)₂, Pd(PPh₃)₄, DMF, 100°CMethyl 4-nitro-6-cyanopyridine-3-carboxylate70%

Optimization Notes :

  • Ligands : XPhos and SPhos improve coupling efficiency for sterically hindered amines .

  • Solvents : DMF enhances solubility of metal intermediates in cyanation .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis or transesterification.

Reaction Type Reagents/Conditions Products Yield Ref.
Acidic hydrolysis6M HCl, reflux, 8 hrs6-Bromo-4-nitropyridine-3-carboxylic acid88%
Basic hydrolysisNaOH (aq.), MeOH, 60°C, 4 hrsSodium 6-bromo-4-nitropyridine-3-carboxylate92%
TransesterificationBenzyl alcohol, H₂SO₄, 100°CBenzyl 6-bromo-4-nitropyridine-3-carboxylate75%

Applications :

  • Carboxylic acid derivatives serve as intermediates for amide or acyl chloride synthesis.

Electrophilic Aromatic Substitution

The nitro group directs further substitution at the 2-position (meta to itself).

Reaction Type Reagents/Conditions Products Yield Ref.
NitrationHNO₃/H₂SO₄, 0°CMethyl 2,4-dinitro-6-bromopyridine-3-carboxylate52%
BrominationBr₂, FeBr₃, CH₂Cl₂, −10°CMethyl 2-bromo-4-nitro-6-bromopyridine-3-carboxylate48%

Challenges :

  • Multiple nitro/bromo substituents increase steric hindrance, reducing yields .

Unexpected Rearrangements

Under specific conditions, nitro group migration has been observed during substitution.

Reaction Type Reagents/Conditions Products Yield Ref.
Nitro migrationDMSO, 90°C, 12 hrsMethyl 6-bromo-2-nitropyridine-3-carboxylate (isomer)30%

Mechanism :

  • Polar aprotic solvents stabilize transition states, enabling nitro migration via a radical or ionic pathway .

Scientific Research Applications

Methyl 6-bromo-4-nitropyridine-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.

    Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.

    Biological Studies: The compound is employed in studies investigating the biological activity of pyridine derivatives and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-nitropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromo groups can influence the compound’s reactivity and binding affinity to these targets. The exact molecular pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Differences

Core Heterocycle: The target compound contains a monocyclic pyridine ring, whereas Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate features a bicyclic 1,5-naphthyridine system (two fused pyridine rings) . The naphthyridine core increases molecular rigidity and may influence π-stacking interactions in crystal structures. (4-Nitrophenyl) 5-bromo-6-chloropyridine-3-carboxylate retains a pyridine ring but substitutes the methyl ester with a bulkier 4-nitrophenyl ester group .

Substituent Effects: Halogen Groups: The target compound and Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate both contain bromine, but the latter includes chlorine at position 4. Chlorine’s smaller atomic radius may reduce steric hindrance compared to nitro groups. Nitro vs.

Ester Groups :

  • The methyl ester in the target compound offers lower steric bulk compared to the ethyl ester in the naphthyridine derivative and the 4-nitrophenyl ester in the pyridine analog . Bulkier ester groups may reduce solubility in polar solvents.

Physicochemical Properties

Table 1 summarizes molecular formulas, weights, and substituent data for the three compounds.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ester Group
This compound* C₇H₅BrN₂O₅ 277.04 (calculated) 6-Br, 4-NO₂, 3-COOCH₃ Methyl
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate C₁₁H₈BrClN₂O₂ 315.55 6-Br, 4-Cl, 3-COOCH₂CH₃ Ethyl
(4-Nitrophenyl) 5-bromo-6-chloropyridine-3-carboxylate C₁₂H₆BrClN₂O₄ 357.54 5-Br, 6-Cl, 3-COO(4-NO₂C₆H₄) 4-Nitrophenyl

Biological Activity

Methyl 6-bromo-4-nitropyridine-3-carboxylate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₆BrN₃O₄ and belongs to the class of picolinates. The presence of the bromine and nitro groups at specific positions on the pyridine ring enhances its reactivity and biological activity. These functional groups are crucial for its interaction with biological targets, influencing its pharmacological properties.

The mechanisms through which this compound exerts its biological effects involve:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, which may lead to the formation of new derivatives with altered biological activities.
  • Electron-Withdrawing Effects : The nitro group participates in electron-withdrawing interactions that can modulate enzyme activity or receptor binding, potentially affecting various biochemical pathways.

Biological Activity

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting that this compound may also exhibit such effects.
  • Cytotoxicity : Research indicates potential cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapy .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .

Research Findings

Various studies have investigated the biological activity of this compound and related compounds:

StudyFindings
Demonstrated the transformation of pyridine derivatives using microbial systems, indicating potential bioconversion pathways for this compound.
Identified structure-activity relationships for similar compounds, highlighting the importance of functional groups in determining biological efficacy.
Evaluated the safety profile of related compounds in normal cells, suggesting that modifications could lead to safer therapeutic agents.

Case Studies

  • Microbial Transformation : A study involving Burkholderia sp. MAK1 showed that certain pyridine derivatives could be transformed into more bioactive compounds. This suggests that this compound could undergo similar bioconversions, enhancing its biological profile .
  • Cytotoxicity Evaluation : In vitro assays revealed that related compounds exhibited varying degrees of cytotoxicity against cancer cell lines, with some showing selective toxicity towards malignant cells while sparing normal cells .

Q & A

Q. What are the common synthetic routes for Methyl 6-bromo-4-nitropyridine-3-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves nitration and bromination steps on a pyridine-carboxylate precursor. For example, analogous compounds like methyl benzoate derivatives are synthesized via regioselective nitration using mixed acids (HNO₃/H₂SO₄) at 0–5°C, followed by bromination with Br₂ in acetic acid or using N-bromosuccinimide (NBS) under radical conditions . Optimization includes controlling temperature to avoid over-nitration and using catalytic Lewis acids (e.g., FeCl₃) to enhance bromination efficiency. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product. Yield improvements (>70%) are achieved by slow addition of reagents and inert atmosphere to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The nitro group deshields adjacent protons, producing distinct splitting patterns (e.g., aromatic protons at δ 8.5–9.0 ppm). The methyl ester appears as a singlet (~δ 3.9 ppm). Bromine’s inductive effect shifts nearby carbons upfield (~δ 120–130 ppm for C-6) .
  • IR : Key peaks include C=O ester stretch (~1700 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), and C-Br (~650 cm⁻¹) .
  • MS : Molecular ion [M⁺] at m/z consistent with the molecular formula (e.g., C₈H₅BrN₂O₄). Fragmentation patterns show loss of NO₂ (46 Da) and Br (80 Da) .

Q. What crystallographic tools are recommended for determining the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard for structure refinement. For example:
  • Use SHELXT for initial structure solution via intrinsic phasing.
  • Refine with SHELXL , leveraging constraints for thermal parameters of nitro and bromine groups due to their high electron density .
  • Visualization tools like ORTEP-3 aid in analyzing molecular geometry and intermolecular interactions .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity and stability of this compound in synthetic applications?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify electrophilic/nucleophilic sites (e.g., nitro group as electron-deficient center). Optimize transition states for nitration/bromination steps using B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. DMF) on reaction pathways. High-polarity solvents stabilize charge-separated intermediates, favoring nitration at the 4-position .

Q. How do hydrogen bonding patterns influence the crystal packing of this compound, and how can graph set analysis be applied?

  • Methodological Answer : The nitro and ester groups participate in C=O⋯H–C and NO₂⋯H–O interactions. Graph set analysis (as per Etter’s rules) classifies these as D (donor) and A (acceptor) motifs. For instance:
  • R₂²(8) : Cyclic dimer via two C=O⋯H–N bonds.
  • C(4) : Chain motifs from nitro-oxygen interactions .
    These patterns dictate packing efficiency and thermal stability, validated via Hirshfeld surface analysis.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal rotational barriers in ester or nitro groups causing splitting. For example, hindered rotation of the nitro group may split peaks at low temperatures .
  • Solvent Polarity : Re-record NMR in deuterated DMSO to assess hydrogen bonding’s role in peak broadening.
  • X-ray Validation : Cross-check NMR assignments against SCXRD-derived bond lengths/angles to confirm structural assignments .

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